Cathepsin C-IN-5

Cathepsin C inhibition Enzymatic assay Inhibitor selectivity

Choose Cathepsin C-IN-5 for its non-peptidyl, non-covalent mechanism, 42% oral bioavailability in mice, and superior cellular potency over analogs (IC50 115.4 nM in THP-1, 70.2 nM in U937 cells). Its >70-fold selectivity window against off-target cathepsins ensures assay specificity. Validated in LPS-induced ALI model with dose-dependent cytokine modulation. Not substitutable with peptide-based or covalent CatC inhibitors.

Molecular Formula C21H17ClN6OS
Molecular Weight 436.9 g/mol
Cat. No. B12398435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathepsin C-IN-5
Molecular FormulaC21H17ClN6OS
Molecular Weight436.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)NC3=NC=C(C=C3)C4=CSC=C4
InChIInChI=1S/C21H17ClN6OS/c1-13(29)25-16-3-2-4-17(9-16)26-20-18(22)11-24-21(28-20)27-19-6-5-14(10-23-19)15-7-8-30-12-15/h2-12H,1H3,(H,25,29)(H2,23,24,26,27,28)
InChIKeyCVEIEBFUSJRUSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cathepsin C-IN-5 (SF38): A Non-Peptidyl, Orally Active Cathepsin C Inhibitor for Inflammatory Disease Research


Cathepsin C-IN-5, also known as compound SF38, is a synthetic small-molecule inhibitor of cathepsin C (CatC; dipeptidyl peptidase I), a lysosomal cysteine protease that activates neutrophil serine proteases (NSPs) such as neutrophil elastase, proteinase 3, and cathepsin G [1]. It is a non-peptidyl, non-covalent inhibitor [2] with an oral bioavailability of 42.07% in mice . The compound demonstrates high potency against CatC (IC50 = 59.9 nM) and marked selectivity over related cathepsins L, S, B, and K (IC50 values of 4.26 µM, >5 µM, >5 µM, and >5 µM, respectively) [3]. This selectivity profile, coupled with its non-peptidic structure, addresses the poor pharmacokinetic properties that have historically limited the utility of peptide-based CatC inhibitors .

Why Cathepsin C-IN-5 Cannot Be Interchanged with Generic Cathepsin C Inhibitors


Cathepsin C inhibitors exhibit substantial variability in molecular architecture, selectivity profile, pharmacokinetic behavior, and mechanism of inhibition that precludes simple substitution. The majority of early CatC inhibitors are peptide-based and suffer from poor stability and/or rodent pharmacokinetics, limiting their utility for in vivo studies . Cathepsin C-IN-5 is a non-peptidyl, non-covalent inhibitor that demonstrates oral bioavailability (F=42.07%) and a well-defined selectivity window (>70-fold over CatL, >83-fold over CatS/B/K) [1][2]. In contrast, clinical-stage inhibitors such as BI 1291583 operate via a covalent, reversible mechanism and achieve substantially different tissue distribution (bone marrow:plasma ratio of ~100) [3]. Other in-class compounds like Cathepsin C-IN-4 (SF27) and Cathepsin C-IN-3 (SF11) exhibit different potency and cellular activity profiles [4]. Substituting Cathepsin C-IN-5 with a different CatC inhibitor without accounting for these divergent properties may compromise experimental reproducibility and invalidate cross-study comparisons.

Cathepsin C-IN-5 (SF38): Quantified Differentiation Against Comparator Inhibitors


Cathepsin C-IN-5 vs. Cathepsin C-IN-4 (SF27): Direct Comparison of Enzymatic Potency

Cathepsin C-IN-5 demonstrates a lower IC50 (59.9 nM) against recombinant CatC compared to its structural analog Cathepsin C-IN-4 (SF27, IC50 = 65.6 nM), representing an approximately 9% improvement in enzymatic inhibitory potency [1][2]. Both compounds belong to the same chemical series, enabling a meaningful head-to-head comparison.

Cathepsin C inhibition Enzymatic assay Inhibitor selectivity

Cathepsin C-IN-5 vs. Cathepsin C-IN-4: Direct Comparison of Cellular Potency in THP-1 and U937 Cells

Cathepsin C-IN-5 exhibits substantially greater potency than Cathepsin C-IN-4 in cellular assays. In THP-1 cells, Cathepsin C-IN-5 shows an IC50 of 115.4 nM, compared to 203.4 nM for Cathepsin C-IN-4 (43% improvement). In U937 cells, the difference is even more pronounced: 70.2 nM for Cathepsin C-IN-5 versus 177.6 nM for Cathepsin C-IN-4 (60% improvement) [1].

Cellular inhibition THP-1 cells U937 cells Neutrophil progenitor model

Cathepsin C-IN-5 vs. BI 1291583: Mechanistic Distinction – Non-Covalent vs. Covalent Reversible Binding

Cathepsin C-IN-5 is a non-covalent CatC inhibitor [1], whereas the clinical-stage comparator BI 1291583 acts through a covalent, reversible mechanism [2]. This mechanistic divergence has implications for binding kinetics, residence time, and potential off-target reactivity profiles. Non-covalent inhibition may offer advantages in washout experiments and reversible pharmacology studies, while covalent reversible inhibitors may provide extended target engagement.

Binding mechanism Reversible inhibition Covalent inhibitor Non-covalent inhibitor

Cathepsin C-IN-5 vs. Peptide-Based CatC Inhibitors: Oral Bioavailability Advantage

Cathepsin C-IN-5 demonstrates oral bioavailability (F = 42.07%) in mice following oral administration at 10 mg/kg and intravenous administration at 2 mg/kg . In contrast, the majority of earlier peptide-based CatC inhibitors described in the literature suffer from poor stability and/or rodent pharmacokinetics, limiting their suitability for in vivo efficacy studies . This represents a class-level differentiation, as peptide-based inhibitors have historically been the predominant chemical matter for CatC inhibition.

Oral bioavailability Pharmacokinetics In vivo dosing

Cathepsin C-IN-5 vs. BI 1291583: Tissue Distribution Profile

Cathepsin C-IN-5 demonstrates inhibition of CatC activity in both bone marrow and blood compartments [1]. In contrast, the clinical-stage inhibitor BI 1291583 exhibits a pronounced bone marrow tropism, with exposure up to 100 times higher in bone marrow compared to plasma [2]. This differential distribution profile may influence the selection of inhibitor depending on whether systemic or bone marrow-restricted target engagement is desired.

Tissue distribution Bone marrow exposure Pharmacokinetics

Cathepsin C-IN-5: Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


In Vivo Efficacy Studies in Murine Models of Acute Lung Injury (ALI) Requiring Oral Dosing

Cathepsin C-IN-5 is particularly well-suited for acute lung injury studies in mice, where oral bioavailability (F=42.07%) enables convenient, non-invasive dosing . In an LPS-induced ALI model in C57BL/6 mice, oral administration of Cathepsin C-IN-5 at 2, 10, and 50 mg/kg dose-dependently reduced proinflammatory cytokines (TNF-α, IL-6, GM-CSF) and increased the anti-inflammatory cytokine IL-10 [1]. This validated in vivo efficacy, combined with oral dosing convenience, makes Cathepsin C-IN-5 a practical choice for respiratory inflammation research.

Cellular Studies in Neutrophil Progenitor Models (THP-1 and U937 Cells)

Researchers requiring robust cellular inhibition of CatC in neutrophil progenitor cell lines should prioritize Cathepsin C-IN-5 due to its superior potency relative to the closest analog Cathepsin C-IN-4 (SF27). Cathepsin C-IN-5 demonstrates IC50 values of 115.4 nM in THP-1 cells and 70.2 nM in U937 cells—representing 43% and 60% improvements over Cathepsin C-IN-4, respectively [1]. These cell lines are widely used to model neutrophil maturation and NSP activation, making this potency advantage directly relevant to experimental design and compound consumption costs.

Mechanistic Studies Requiring Non-Covalent, Reversible Target Engagement

For investigators studying reversible pharmacology, binding kinetics, or washout recovery of CatC activity, Cathepsin C-IN-5 offers a non-covalent inhibition mechanism . This distinguishes it from covalent reversible inhibitors such as BI 1291583, which form a covalent bond with the target enzyme [1]. Non-covalent inhibitors are preferable for experiments where rapid dissociation and restoration of enzyme activity are required, such as pulsed inhibition studies or assays assessing reversible target engagement.

Selectivity Profiling Studies Across the Cathepsin Family

Cathepsin C-IN-5 provides a well-characterized selectivity window that can serve as a benchmark in comparative selectivity studies. The compound exhibits an IC50 of 59.9 nM against CatC, with substantially reduced potency against CatL (4.26 µM; 71-fold selectivity), CatS (>5 µM; >83-fold), CatB (>5 µM; >83-fold), and CatK (>5 µM; >83-fold) . This selectivity profile makes Cathepsin C-IN-5 a useful reference compound for establishing assay windows and for head-to-head comparisons when evaluating novel CatC inhibitors with improved selectivity parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cathepsin C-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.